![molecular formula C11H12N2O2 B2670382 2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one CAS No. 2168800-19-7](/img/structure/B2670382.png)
2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyridazinone derivative. Pyridazinones are a class of organic compounds containing a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms . The presence of the but-2-yn-1-yl group indicates that there is a butyne, a type of alkyne, attached to the molecule .
Chemical Reactions Analysis
The reactivity of this compound could be inferred from its functional groups. The alkyne group is known to undergo addition reactions, and the pyridazinone ring might participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Alkynes like but-2-yn-1-yl are generally colorless, and pyridazinones are typically crystalline .Scientific Research Applications
Iron(II) and Cobalt(II) Complexes
- Synthesis and Characterization : This study discusses the synthesis of iron(II) and cobalt(II) complexes using ligands similar to 2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one. It highlights the electrochemical properties of these complexes, which are influenced by the nitrogen content in the ligands (Cook, Tuna, & Halcrow, 2013).
Anticancer Activity of Derivatives
- Synthesis and Molecular Docking : Research focused on synthesizing new derivatives with potential antioxidant activity, which were evaluated for in vitro anticancer activity. Molecular docking studies were conducted using cyclin-dependent kinase protein and DNA-hexamer ATGCAT (Mehvish & Kumar, 2022).
Synthesis of Angular 7,8-Pyridazinocoumarins
- Chemical Transformation : This research describes the synthesis of angular 7,8-pyridazinocoumarins via the oxidation of certain coumarin derivatives. The process involves the transformation of a hydroxy group into an acyl group, forming a new C-C bond (Kotali, Lafazanis, & Harris, 2009).
Coordination Chemistry of Ligands
- Complex Chemistry and Biological Sensing : This paper reviews the synthesis of ligands related to 2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one and surveys their complex chemistry. It highlights applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Ligand-Directed Assembly of Manganese and Zinc Complexes
- Synthesis, Structure, and Bioactivities : The study focuses on synthesizing coordination networks using multidentate ligands. It assesses antimicrobial activities and investigates solid-state properties like thermal stability and photoluminescence (Wang et al., 2015).
Spectroscopic Properties of Derivatives
- Fundamental Physical Properties : Research on the fundamental physical properties of certain imidazo[1,2-a]pyrazin-3(7H)-one derivatives, which exhibit solvatochromism due to hydrogen-bonding interactions with solvent molecules (Nakai et al., 2003).
Carboxylic Acid-Pyridine Supramolecular Synthon
- Crystal Structure Analysis : This study analyzes the X-ray crystal structures of pyrazinic acid and similar compounds to examine the occurrence of specific supramolecular synthons, important for future crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-but-2-ynyl-7,8-dihydro-5H-pyrano[4,3-c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-3-5-13-11(14)7-9-8-15-6-4-10(9)12-13/h7H,4-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVPCDFIYWCWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C(=O)C=C2COCCC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(but-2-yn-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.